N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMSTGZMZGUIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Hydrolysis: Products include 3,5-bis(trifluoromethyl)aniline and 2-chloropropanoic acid.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Steroid 5α-Reductase Type 1
One significant application of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide is its role as a non-steroidal inhibitor of steroid 5α-reductase type 1 (SRD5A1). In studies involving human keratinocyte cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM, indicating strong inhibitory activity against dihydrotestosterone (DHT) production. This property suggests potential therapeutic applications in treating androgenic alopecia and other conditions related to DHT levels .
Dual Inhibition of Cholinesterases
The compound has also been investigated for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the cholinergic system. Such inhibition is relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Research has shown that derivatives of this compound can enhance potency against these enzymes, indicating a promising direction for dementia therapies .
Organic Synthesis
Catalyst Development
this compound serves as a structural motif in the development of organocatalysts. The trifluoromethyl group enhances the catalytic efficiency by stabilizing transition states through hydrogen bonding interactions. This characteristic makes it valuable in promoting various organic transformations, expanding its utility in synthetic chemistry .
Anti-Cancer Research
Liver Cancer Inhibition
Recent studies have explored the anti-cancer properties of related compounds featuring the trifluoromethyl group. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide has shown promising results in inhibiting liver tumor growth by modulating the HNF4α pathway and inducing apoptosis in cancer cells . This highlights the potential of trifluoromethyl-substituted compounds in cancer therapeutics.
Biochemical Applications
Cytokine Production Inhibition
this compound has demonstrated significant effects on cytokine production in immune cells. As a dual inhibitor of NF-κB and AP-1 transcriptional activity, it effectively blocks the production of pro-inflammatory cytokines such as IL-2 and TNF-α from T cells. This property is particularly relevant in treating inflammatory diseases and conditions such as arthritis .
Summary Table of Applications
| Application Area | Specific Use | IC50/Effectiveness |
|---|---|---|
| Medicinal Chemistry | Inhibition of steroid 5α-reductase type 1 | IC50: 1.44 ± 0.13 µM |
| Dual inhibition of AChE and BuChE | Enhanced potency against enzymes | |
| Organic Synthesis | Catalyst development for organic transformations | Improved catalytic efficiency |
| Anti-Cancer Research | Inhibition of liver tumor growth via HNF4α modulation | Induces apoptosis |
| Biochemical Applications | Inhibition of cytokine production in immune cells | Blocks IL-2 and TNF-α production |
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide is largely dependent on its interaction with biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine substitution (compound 23) enhances leaving-group capacity, favoring nucleophilic substitution reactions compared to chlorine .
- Electron-Withdrawing Groups : The trifluoromethyl groups in the target compound confer greater electronegativity and metabolic stability than methyl substituents (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) .
Functional Group Variations
Amide vs. Sulfonamide
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide () replaces the amide group with a sulfonamide and introduces a thiophene ring. This modification increases acidity (sulfonamide pKa ~10 vs. amide pKa ~17) and alters binding interactions in biological systems due to enhanced hydrogen-bonding capacity .
Thiourea Derivatives
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride () features a thiourea group instead of an amide.
Stereochemical and Electronic Considerations
Chiral analogs of 3,5-bis(trifluoromethyl)phenyl-containing compounds, such as (−)-(S)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine (), demonstrate enantiomer-specific activity.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological effects, particularly its anti-cancer, antimicrobial, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance the pharmacodynamics and pharmacokinetics of drugs. Its chemical formula is , and it has been studied for its potential therapeutic applications.
Anti-Cancer Activity
Research indicates that this compound exhibits promising anti-cancer effects, particularly against liver cancer cells.
- Mechanism of Action : The compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor growth and survival. In vitro studies demonstrated that treatment with varying concentrations (1-10.8 µM) resulted in significant inhibition of HepG2 and Hep3B liver cancer cell proliferation and colony formation. This effect was linked to the induction of apoptosis and upregulation of apoptosis-regulating genes .
- In Vivo Studies : In animal models, administration of the compound at a dosage of 5 mg/kg effectively prevented liver tumor growth. The inhibition of the STAT3 pathway was confirmed through enhanced expression and DNA binding activity of HNF 4α, indicating a direct interaction between the compound and this transcription factor .
Antimicrobial Activity
The compound also displays notable antimicrobial properties, particularly against drug-resistant bacterial strains.
- Effectiveness Against Bacteria : Studies have reported that derivatives containing the trifluoromethyl group exhibit potent activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL were observed for some derivatives in inhibiting bacterial growth .
- Mechanism : The antimicrobial action is believed to stem from the hydrophobic nature of the trifluoromethyl group, which enhances interaction with bacterial membranes, leading to increased permeability and cell death .
Enzymatic Inhibition
This compound has been identified as a potential inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen metabolism.
- IC50 Values : The compound demonstrated an IC50 of 1.44 µM against SRD5A1 with relatively low cytotoxicity (IC50 = 29.99 µM). This suggests it could serve as a non-steroidal alternative for conditions related to androgen excess .
- Mechanism : The inhibition mechanism involves suppression of SRD5A1 expression and mixed-mode inhibition, indicating that it may act through multiple pathways to reduce dihydrotestosterone (DHT) production effectively .
Summary of Biological Activities
| Biological Activity | Effect | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anti-Cancer | Inhibition of liver cancer cell growth | Induction of apoptosis via STAT3 pathway inhibition | IC50 = 1-10.8 µM |
| Antimicrobial | Effective against MRSA and other strains | Increased membrane permeability | MIC = 0.5 µg/mL |
| Enzymatic Inhibition | Inhibition of SRD5A1 | Suppression of enzyme expression | IC50 = 1.44 µM |
Case Studies
- Liver Cancer Study : A study conducted on HepG2 cells showed that treatment with this compound led to a significant reduction in cell viability and colony formation over time, demonstrating its potential as a therapeutic agent against hepatocellular carcinoma .
- Antimicrobial Efficacy : Research on pyrazole derivatives containing the trifluoromethyl group revealed high potency against resistant bacterial strains, emphasizing the importance of structural modifications in enhancing antimicrobial activity .
Q & A
Q. What are the recommended synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-chloropropanoyl chloride with 3,5-bis(trifluoromethyl)aniline under controlled conditions. Key steps include:
- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
- Temperature control : Maintain 0–5°C during amine acylation to avoid thermal decomposition of intermediates .
- Catalysts : Triethylamine or DMAP can enhance reaction efficiency by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Employ a multi-technique approach:
- NMR spectroscopy : Analyze , , and NMR to verify substituent positions and trifluoromethyl group integrity .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight and detect impurities (e.g., unreacted aniline or acyl chloride derivatives) .
- Elemental analysis : Validate empirical formula consistency with theoretical values (CHClFNO) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile chlorinated byproducts .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can factorial design optimize synthetic yield while minimizing side reactions?
A 2 factorial design can systematically evaluate variables:
- Factors : Reaction time, temperature, solvent polarity, and catalyst loading.
- Response variables : Yield, purity, and byproduct formation.
- Analysis : Use ANOVA to identify significant factors. For example, increasing temperature from 0°C to 25°C may reduce reaction time but increase hydrolysis of the chloroacyl group .
Q. How should researchers resolve contradictory data in thermal stability studies?
Conflicting DSC/TGA results (e.g., decomposition onset at 120°C vs. 150°C) may arise from impurities or moisture content. Mitigation strategies include:
- Replicate experiments : Perform triplicate runs under strictly anhydrous conditions .
- Complementary techniques : Pair thermogravimetric analysis with FT-IR to identify decomposition products (e.g., HF or chlorinated gases) .
- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and validate experimental trends .
Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Substrate screening : Test palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) with boronic acids or aryl halides. Monitor reactivity using in situ NMR to track trifluoromethyl group stability .
- Kinetic profiling : Employ stopped-flow spectroscopy to measure reaction rates under varying ligand/oxidant conditions .
Q. How can reactor design improve scalability for gram-to-kilogram syntheses?
Q. What advanced analytical techniques are recommended for impurity profiling?
Q. How can computational models predict the compound’s biological or material science applications?
- Molecular docking : Simulate interactions with protein targets (e.g., kinases or GPCRs) to prioritize in vitro testing .
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. CF) with material properties like hydrophobicity or thermal stability .
Methodological Notes
- Data contradiction : Always cross-validate results using orthogonal techniques (e.g., NMR + XRD) and document environmental variables (humidity, solvent batch) .
- Experimental design : Prefer response surface methodology (RSM) over one-factor-at-a-time (OFAT) for multifactorial optimization .
- Safety compliance : Regularly review ECHA guidelines for updates on halogenated waste handling and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
